molecular formula C8H18N2O B12875778 (2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol

(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol

Cat. No.: B12875778
M. Wt: 158.24 g/mol
InChI Key: KXJQKMCVEHJUCC-BRFYHDHCSA-N
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Description

(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidine ring, and a hydroxyl group. Its stereochemistry is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrolidine with an appropriate epoxide under basic conditions to form the desired product. The reaction typically requires a catalyst, such as a strong base like sodium hydroxide, and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylpyrrolidin-2-yl)propan-1-ol: This compound shares a similar pyrrolidine ring structure but differs in the position of the hydroxyl group.

    N-methylpyrrolidine: A simpler compound with a pyrrolidine ring and a methyl group, lacking the amino and hydroxyl groups.

Uniqueness

(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-1-amino-3-(2-methylpyrrolidin-1-yl)propan-2-ol

InChI

InChI=1S/C8H18N2O/c1-7-3-2-4-10(7)6-8(11)5-9/h7-8,11H,2-6,9H2,1H3/t7?,8-/m1/s1

InChI Key

KXJQKMCVEHJUCC-BRFYHDHCSA-N

Isomeric SMILES

CC1CCCN1C[C@@H](CN)O

Canonical SMILES

CC1CCCN1CC(CN)O

Origin of Product

United States

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